3-(6-Methoxy-2-naphthyl)-3-pentanol
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Overview
Description
3-(6-Methoxy-2-naphthyl)-3-pentanol is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a methoxy group at the 6th position of the naphthalene ring and a pentanol chain attached to the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methoxy-2-naphthyl)-3-pentanol typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxy-2-naphthaldehyde, which is a commercially available compound.
Grignard Reaction: The key step involves a Grignard reaction where 6-methoxy-2-naphthaldehyde is reacted with a suitable Grignard reagent, such as pentylmagnesium bromide, under anhydrous conditions to form the corresponding alcohol.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(6-Methoxy-2-naphthyl)-3-pentanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.
Major Products Formed
Oxidation: 3-(6-Methoxy-2-naphthyl)-3-pentanone.
Reduction: 3-(6-Methoxy-2-naphthyl)-3-pentane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(6-Methoxy-2-naphthyl)-3-pentanol has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory and analgesic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 3-(6-Methoxy-2-naphthyl)-3-pentanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors to exert its effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-2-naphthaldehyde: A precursor in the synthesis of 3-(6-Methoxy-2-naphthyl)-3-pentanol.
2-(6-Methoxy-2-naphthyl)propionic acid: Known for its anti-inflammatory properties and used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).
6-Methoxy-2-naphthylamine: Used in the synthesis of dyes and pigments.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and physical properties. Its methoxy group and pentanol chain make it a versatile intermediate for various synthetic applications, distinguishing it from other naphthalene derivatives .
Properties
IUPAC Name |
3-(6-methoxynaphthalen-2-yl)pentan-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O2/c1-4-16(17,5-2)14-8-6-13-11-15(18-3)9-7-12(13)10-14/h6-11,17H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLALSFNFMRCCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=CC2=C(C=C1)C=C(C=C2)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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